R(+)-SKF-81297 hydrobromide is a synthetic compound widely employed in scientific research as a selective dopamine D1 receptor full agonist. [, , , ] It plays a crucial role in investigating the physiological and pharmacological effects mediated by the dopamine D1 receptor, particularly within the central nervous system. [, , , ]
While specific molecular structure analyses are not elaborated upon in the provided papers, R(+)-SKF-81297 hydrobromide is structurally similar to other benzazepine derivatives known to interact with dopamine receptors. [, ] Its full chemical name is (R)-(+)-6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide. [, ]
R(+)-SKF-81297 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. [, , , , , , , ] This activation initiates intracellular signaling cascades, primarily through the G protein-coupled receptor pathway. [, , , , , , , ] This leads to increased production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). [, , , , , , , ] These downstream events ultimately modulate neuronal excitability and synaptic plasticity in brain regions associated with dopamine D1 receptor function. [, , , , , , , ]
Investigating Dopamine D1 Receptor Signaling: Researchers utilize R(+)-SKF-81297 hydrobromide to unravel the intricate signaling pathways downstream of dopamine D1 receptor activation. [, , , ] By studying the effects of this selective agonist, scientists gain insights into the cellular and molecular mechanisms by which dopamine D1 receptors influence neuronal activity and synaptic plasticity. [, , , ]
Studying Dopamine's Role in Behavior: R(+)-SKF-81297 hydrobromide is instrumental in examining the behavioral consequences of selective dopamine D1 receptor activation. [, , , , , , , ] Its use in animal models helps elucidate the role of dopamine D1 receptors in various behavioral processes, such as motor control, cognition, reward, and addiction. [, , , , , , , ]
Exploring Therapeutic Potential: Researchers employ R(+)-SKF-81297 hydrobromide to investigate its potential therapeutic applications in neurological and psychiatric disorders. [, , , , , ] By targeting dopamine D1 receptors, this compound holds promise for developing novel treatment strategies for conditions such as Parkinson's disease, schizophrenia, and ADHD. [, , , , , ]
Elucidating D1 Receptor Subtype Specificity: Further research is needed to fully characterize the selectivity profile of R(+)-SKF-81297 hydrobromide for dopamine D1 receptors versus other dopamine receptor subtypes. [, ] Investigating potential off-target effects is crucial for accurately interpreting experimental results.
Developing Novel D1 Agonists: Developing more potent and selective D1 agonists based on the structure-activity relationship of R(+)-SKF-81297 hydrobromide could lead to improved therapeutic agents with enhanced efficacy and fewer side effects. [, ]
Exploring Clinical Applications: Clinical trials are necessary to translate preclinical findings into potential therapeutic benefits for patients suffering from dopamine D1 receptor-related disorders. [, , , , , ] This includes optimizing dosing regimens and evaluating long-term safety and efficacy.
Investigating D1 Receptor Interactions: Studying the interaction of R(+)-SKF-81297 hydrobromide with other neurotransmitter systems and signaling pathways will provide a more comprehensive understanding of its effects on brain function and behavior. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: